m-PEG37-acid is synthesized from methoxy polyethylene glycol through the introduction of a carboxylic acid group. It is primarily classified under polyethylene glycol compounds, which are widely utilized in pharmaceutical and biomedical applications due to their favorable properties such as enhanced solubility and stability of drugs .
The synthesis of m-PEG37-acid involves several key steps. The primary method includes the reaction of methoxy polyethylene glycol with a carboxylic acid. The general procedure can be outlined as follows:
The molecular structure of m-PEG37-acid can be described as follows:
m-PEG37-acid participates in several chemical reactions due to its functional groups:
The mechanism of action for m-PEG37-acid primarily revolves around its role in enhancing drug solubility and stability:
m-PEG37-acid exhibits several notable physical and chemical properties:
m-PEG37-acid has diverse applications in scientific research and pharmaceutical development:
The development of PEG-based linkers originated in the 1970s with Frank Davis’s pioneering work modifying bovine serum albumin to reduce immunogenicity. This foundational research led to the 1990 FDA approval of Adagen® (pegademase bovine), the first PEGylated therapeutic for severe combined immunodeficiency disease [9]. Early PEG linkers utilized low-molecular-weight polymers with simple linear architectures, but faced limitations in stability and functional group versatility. Over decades, innovations in polymer chemistry yielded high-purity, monodisperse PEGs with tailored terminal functionalities. m-PEG37-acid exemplifies this evolution, featuring a precise 37-unit ethylene glycol chain (molecular weight: 1690.00 g/mol) terminated with a carboxylic acid moiety ideal for covalent conjugation [1] [6].
The progression toward longer PEG chains like the 37-mer was driven by pharmacokinetic studies demonstrating enhanced circulation half-lives. As shown in Table 1, FDA-approved PEGylated drugs now span diverse therapeutic classes, with PEG molecular weights strategically selected to balance steric shielding and drug activity:
Table 1: Evolution of PEG Molecular Weights in FDA-Approved Therapeutics
Year Approved | Drug (Trade Name) | PEG Size (kDa) | Clinical Indication |
---|---|---|---|
1990 | Pegademase bovine (Adagen) | 11-17 × 5 kDa | Severe combined immunodeficiency |
2001 | Peginterferon alfa-2b (PegIntron) | 12 kDa | Hepatitis C |
2002 | Pegfilgrastim (Neulasta) | 20 kDa | Chemotherapy-induced neutropenia |
2023 | Avacincaptad pegol (Izervay) | ~43 kDa | Geographic atrophy |
2024 | Palopegteriparatide (YORVIPATH) | 2 × 20 kDa | Hypoparathyroidism |
This trajectory culminated in branched and multi-arm PEG architectures, with compounds like m-PEG37-acid offering optimal hydrodynamic volume for renal filtration avoidance while maintaining efficient conjugate synthesis [6] [9].
Within nanomedicine, m-PEG37-acid functions as a critical building block for stealth nanocarriers. Its hydrophilic chain extends 10-15 nm from nanoparticle surfaces, forming a hydration shell that reduces opsonization and reticuloendothelial system clearance. Studies demonstrate that PEG densities exceeding 2.5 molecules/100 nm² with molecular weights >2 kDa achieve maximal pharmacokinetic benefits – criteria met by m-PEG37-acid’s structure [5] [9]. When conjugated to liposomes, polymeric nanoparticles, or inorganic carriers, it confers:
In PROTAC (Proteolysis Targeting Chimera) applications, m-PEG37-acid links E3 ubiquitin ligase ligands to target protein binders. Its 37-unit spacer provides optimal distance for ternary complex formation, facilitating ubiquitin transfer and subsequent proteasomal degradation of disease-causing proteins. This application capitalizes on the linker’s flexibility and water solubility to maintain molecular dynamics essential for induced proximity [1] [4].
Table 2: m-PEG37-acid in Nanocarrier Engineering
Application | Conjugate Structure | Functional Advantage |
---|---|---|
Polymeric nanoparticles | PLGA-mPEG37-COOH | pH-dependent drug release with tumor targeting |
Lipid nanoparticles | DSPE-mPEG37-acid | Stabilized mRNA delivery (e.g., COVID-19 vaccines) |
PROTAC linkers | E3 ligand-mPEG37-acid-target binder | Optimal distance for ubiquitin transfer |
Antibody-drug conjugates | mPEG37-acid-MMAE-antibody | Reduced aggregation and immunogenicity |
The terminal carboxylic acid group (-COOH) in m-PEG37-acid enables precise bioconjugation through well-established chemistries:
Spectroscopic analyses reveal the carboxylic acid’s behavior influences conjugate stability. Infrared studies show C-terminal -COOH groups exhibit temperature-dependent absorption shifts in the amide I’ region (1600-1700 cm⁻¹), with the asymmetric stretching vibration (νₐₛ) increasing in frequency and decreasing in intensity as temperature rises. This has implications for controlled-release systems where environmental responsiveness is engineered [8].
The carboxylic acid’s spatial orientation also determines conjugation efficiency. In aqueous environments, the terminal group exhibits rotational flexibility, maximizing accessibility for activation reagents like N-hydroxysuccinimide (NHS). Molecular dynamics simulations indicate the 37-ethylene oxide unit length positions the -COOH beyond the steric exclusion zone of most protein surfaces, preventing conjugation-induced masking of active sites. This balance between accessibility and molecule-shielding efficacy underpins m-PEG37-acid’s utility in biologics optimization [1] [6] [8].
Table 3: Reactivity Parameters of m-PEG37-acid’s Carboxylic Acid
Conjugation Chemistry | Optimal pH | Activation Reagent | Conjugation Efficiency |
---|---|---|---|
EDC/NHS amidation | 4.5-7.0 | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | >90% at 25°C |
Hydrazide formation | 5.0-6.0 | Hydrazine hydrate | 85-92% |
Carbonyldiimidazole | 8.5-9.5 | 1,1'-Carbonyldiimidazole | 75-80% |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: